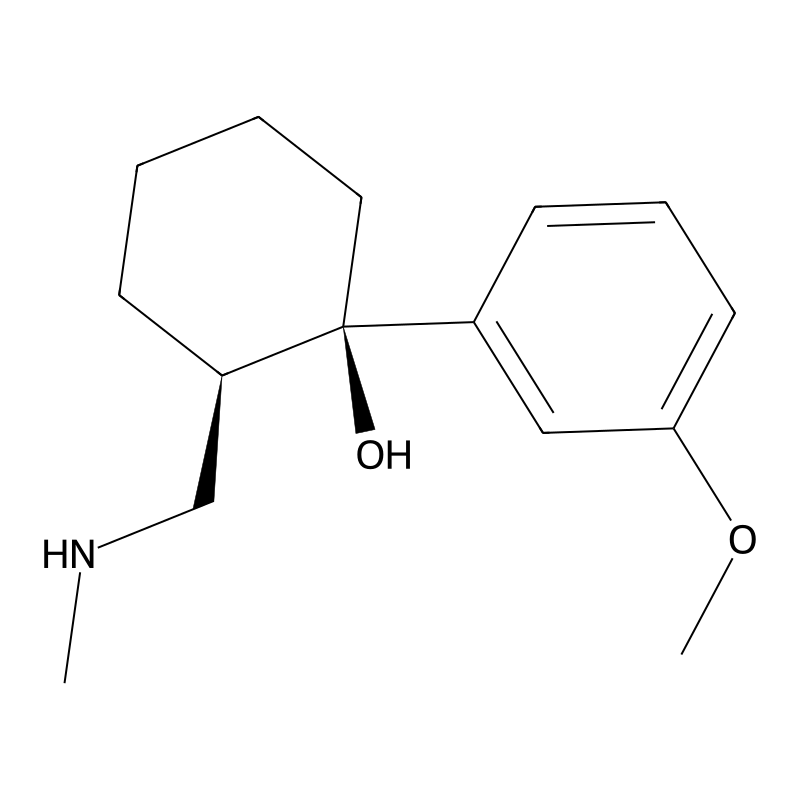

rac N-Desmethyl Tramadol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

rac N-Desmethyl Tramadol (CAS 75377-45-6), also known as tramadol metabolite M2, is a primary Phase I metabolite of the widely prescribed atypical opioid analgesic tramadol. Structurally formed via the N-demethylation of the parent drug, it possesses a molecular weight of 249.35 g/mol [1]. In clinical toxicology, forensic screening, and pharmacokinetic drug-drug interaction (DDI) studies, it serves as an analytical reference standard. Unlike the parent compound, its formation is strictly mediated by specific hepatic cytochrome P450 enzymes (CYP2B6 and CYP3A4), making it a critical biomarker for metabolic phenotyping [2]. For procurement professionals and bioanalytical laboratory managers, securing high-purity rac N-Desmethyl Tramadol is mandatory for validating quantitative LC-MS/MS opioid panels, as it must be chromatographically and mass-spectrometrically distinguished from its isobaric active counterpart, O-desmethyltramadol [3].

Research Fit

References

- [1] National Center for Biotechnology Information. 'PubChem Compound Summary for CID 198555, N-Demethyltramadol.' PubChem.

- [2] Subrahmanyam, V., et al. 'Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s.' Drug Metabolism and Disposition 29.8 (2001): 1146-1155.

- [3] Agilent Technologies. 'Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine.' Application Note 5991-8763EN.

Generic substitution or the use of crude tramadol metabolite mixtures is analytically unacceptable due to the isobaric nature of N-desmethyltramadol and O-desmethyltramadol. Both metabolites share an identical precursor mass (m/z 250.2 [M+H]+), meaning simple single-stage mass spectrometry cannot differentiate them [1]. Furthermore, they exhibit fundamentally divergent pharmacological and metabolic profiles: O-desmethyltramadol is a mu-opioid agonist formed via CYP2D6, whereas N-desmethyltramadol is devoid of significant opioid activity and is formed via CYP3A4/CYP2B6 [2]. Attempting to use O-desmethyltramadol as a proxy for N-desmethyltramadol in metabolic clearance assays will yield completely false phenotypic data regarding CYP3A4 activity. In forensic LC-MS/MS workflows, failing to procure pure N-desmethyltramadol to establish distinct MRM transitions and validate baseline chromatographic separation will result in co-elution artifacts, inaccurate quantification, and failed proficiency testing .

Substitution Risk

References

- [1] Restek Corporation. 'Simplify the LC-MS/MS analysis of Alcohol Metabolites, Barbiturates, and Drugs of Abuse by using One Column and Mobile Phase Setup.' Restek Resource Hub.

- [2] Subrahmanyam, V., et al. 'Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s.' Drug Metabolism and Disposition 29.8 (2001): 1146-1155.

LC-MS/MS Differentiation from O-Desmethyltramadol

In quantitative clinical and forensic toxicology, distinguishing N-desmethyltramadol from O-desmethyltramadol is a primary analytical challenge because both are isobaric (m/z 250.2). Procurement of pure rac N-Desmethyl Tramadol allows laboratories to establish specific Multiple Reaction Monitoring (MRM) transitions. Under standard electrospray ionization (ESI+) conditions, N-desmethyltramadol yields a primary quantitative product ion at m/z 44.1 or 44.2, whereas O-desmethyltramadol yields a distinct product ion at m/z 58.2 [1]. Furthermore, validated reverse-phase chromatographic methods demonstrate that N-desmethyltramadol typically elutes later (e.g., ~3.98 min) than O-desmethyltramadol (~3.02 min) [2].

| Evidence Dimension | MRM Product Ion and Retention Time Separation |

| Target Compound Data | rac N-Desmethyl Tramadol: primary MRM transition 250.2 → 44.1; RT ~3.98 min |

| Comparator Or Baseline | rac O-Desmethyl Tramadol: primary MRM transition 250.1 → 58.2; RT ~3.02 min |

| Quantified Difference | Distinct product ion (m/z 44 vs 58) and ~0.96 minute chromatographic baseline separation |

| Conditions | LC-MS/MS ESI+ mode, reverse-phase column (e.g., Biphenyl or C18) in clinical urine/plasma panels |

Procuring the pure N-desmethyl standard is mandatory to set up correct MRM transitions and validate chromatographic baseline separation, preventing false positives in comprehensive opioid screening.

CYP3A4/CYP2B6-Specific Biomarker

Tramadol undergoes divergent Phase I metabolism, making its metabolites highly specific biomarkers for different hepatic enzymes. In vitro human liver microsome and recombinant CYP450 studies demonstrate that the N-demethylation of tramadol to N-desmethyltramadol is catalyzed almost exclusively by CYP2B6 and CYP3A4 [1]. In stark contrast, the formation of O-desmethyltramadol is catalyzed by CYP2D6.

| Evidence Dimension | Cytochrome P450 Pathway Specificity |

| Target Compound Data | rac N-Desmethyl Tramadol: Formation strictly tracks CYP3A4 and CYP2B6 activity |

| Comparator Or Baseline | rac O-Desmethyl Tramadol: Formation strictly tracks CYP2D6 activity |

| Quantified Difference | Complete divergence in enzymatic origin (CYP3A4/2B6 vs. CYP2D6) |

| Conditions | In vitro human liver microsome (HLM) and recombinant CYP phenotyping assays |

For pharmaceutical DDI studies, researchers must procure N-desmethyltramadol to specifically quantify CYP3A4/CYP2B6 induction or inhibition, as O-desmethyltramadol cannot serve as a proxy.

Mu-Opioid Receptor Negative Control

The N- and O-demethylated metabolites of tramadol exhibit vastly different pharmacological profiles. O-desmethyltramadol (M1) is the primary driver of tramadol's analgesic efficacy, exhibiting strong binding for the mu-opioid receptor (Ki ~ 3.4 nM). Conversely, N-desmethyltramadol (M2) lacks the critical phenolic hydroxyl group required for potent opioid receptor binding, rendering it essentially inactive at the mu-opioid receptor (affinity reduced by several orders of magnitude) [1].

| Evidence Dimension | Mu-Opioid Receptor Affinity (Ki) |

| Target Compound Data | rac N-Desmethyl Tramadol: Negligible mu-opioid receptor affinity |

| Comparator Or Baseline | rac O-Desmethyl Tramadol: Strong mu-opioid receptor affinity (Ki ~ 3.4 nM) |

| Quantified Difference | >1000-fold reduction in mu-opioid receptor binding affinity |

| Conditions | In vitro radioligand binding assays for human mu-opioid receptors |

N-desmethyltramadol is a required procurement item for neuropharmacology labs needing a structurally matched, inactive negative control to isolate the opioid vs. monoaminergic effects of tramadol metabolites.

Clinical and Forensic LC-MS/MS Opioid Panel Calibration

Directly following from its isobaric nature and distinct MRM transitions, pure rac N-Desmethyl Tramadol is required as a primary calibrator and reference standard to ensure accurate quantification and baseline separation from O-desmethyltramadol in patient urine, blood, and hair samples [1].

CYP3A4/CYP2B6 DDI Assays

Because its formation is strictly dependent on CYP3A4 and CYP2B6, pharmaceutical researchers procure this compound to quantify the specific metabolic clearance pathways of tramadol in human liver microsomes or hepatocytes, especially when evaluating co-administered CYP inhibitors or inducers [2].

PK & Bioequivalence Clinical Trials

In regulatory submissions for new tramadol formulations (e.g., extended-release or fixed-dose combinations), bioanalytical labs must procure N-desmethyltramadol to fully map the pharmacokinetic profile and demonstrate bioequivalence across the complete metabolic cascade, not just the active M1 metabolite [3].

Application Fit

References

- [1] Agilent Technologies. 'Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine.' Application Note 5991-8763EN.

- [2] Subrahmanyam, V., et al. 'Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s.' Drug Metabolism and Disposition 29.8 (2001): 1146-1155.

- [3] Fernández, N., et al. 'Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry.' Journal of Chromatography B 926 (2013): 9-15.

XLogP3

Other CAS

Wikipedia

Explore Compound Types